(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride
Description
(1-Propan-2-ylpyrazol-4-yl)methanamine dihydrochloride is a pyrazole-derived compound featuring a 1-propan-2-yl (isopropyl) substituent at the 1-position of the pyrazole ring and a methanamine group at the 4-position, with two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
(1-propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6(2)10-5-7(3-8)4-9-10;;/h4-6H,3,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBTUJHYMCKFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride typically involves the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with ammonia or an amine source under acidic conditions to form the corresponding methanamine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Corresponding pyrazole carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Notes on Data Limitations
- Contradictions: lists conflicting molecular formulas (C₈H₁₄Cl₂N₄ vs. C₈H₉ClFNO₂) under the same CAS number, highlighting the need for cross-verification.
- Experimental Gaps : Biological activity, solubility, and stability data are absent in the evidence, necessitating further experimental validation.
Biological Activity
(1-Propan-2-ylpyrazol-4-yl)methanamine;dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and applications in various fields, including medicine and biochemistry.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring substituted with a propan-2-yl group and an amine functional group. Its chemical formula is C₇H₁₄Cl₂N₄, and it exists as a dihydrochloride salt, which enhances its solubility in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. This interaction can result in either inhibition or activation of target molecules, influencing metabolic pathways and cellular processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have reported Minimum Inhibitory Concentration (MIC) values indicating its potency against common pathogens .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values obtained from these studies suggest that it may serve as a lead compound for developing new anticancer therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride | Structure | Moderate anticancer activity |
| 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | Structure | Antimicrobial properties |
| 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride | Structure | Anti-inflammatory effects |
The unique substitution pattern on the pyrazole ring of this compound contributes to its distinct biological activities compared to these similar compounds.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited potent antibacterial activity, with MIC values lower than those for standard antibiotics used in treatment .
Study 2: Anticancer Activity
In another investigation, the compound was tested on various cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values demonstrating its potential as an effective anticancer agent. The study highlighted its mechanism involving apoptosis induction in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
